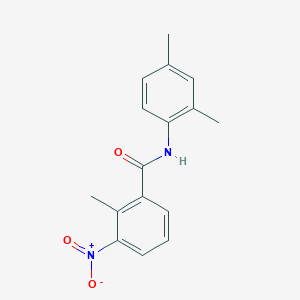![molecular formula C13H18BrNO B5695669 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as BRL-37344 and is a selective β3-adrenergic receptor agonist.
Mechanism of Action
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine acts as a selective β3-adrenergic receptor agonist. This receptor is found in adipose tissue, skeletal muscle, and the urinary bladder. Activation of the β3-adrenergic receptor leads to increased lipolysis, which can result in weight loss. Additionally, activation of this receptor can lead to relaxation of smooth muscles, making it a potential treatment for respiratory disorders and urinary incontinence.
Biochemical and Physiological Effects:
Studies have shown that this compound can lead to weight loss and improved glucose tolerance in animal models. It has also been shown to relax airway smooth muscles, making it a potential treatment for asthma and other respiratory disorders. Additionally, it has been shown to relax the urinary bladder, making it a potential treatment for urinary incontinence.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine in lab experiments is its selectivity for the β3-adrenergic receptor. This makes it a useful tool for studying the effects of β3-adrenergic receptor activation. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
For research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine include further studies on its potential use in the treatment of obesity, diabetes, asthma, and urinary incontinence. Additionally, more research is needed to understand its mechanism of action and potential side effects in humans. Finally, there is potential for the development of new drugs based on the structure of this compound.
Synthesis Methods
The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine involves the reaction of 2-bromo-4-methylphenol with 2-(2-chloroethyl) pyrrolidine in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Scientific Research Applications
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine has potential applications in various fields of scientific research. It has been studied for its anti-obesity and anti-diabetic effects, as well as its potential use in the treatment of asthma and other respiratory disorders. Additionally, it has been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVPFRSQQQHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)
![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)

![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5695692.png)